1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine
Description
1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine is a piperazine-based compound characterized by a 6-chloropyridine moiety at the 3-position and a 4-fluorophenyl group at the 4-position of the piperazine ring.
Synthesis:
The compound’s synthesis likely follows methodologies similar to those described for related piperazine derivatives. For example, aldehyde intermediates (e.g., 4-(4-fluorophenyl)piperazin-1-ylbenzaldehyde) can react with thiosemicarbazide or halogenated pyridines to form thiazolylhydrazone or alkylated piperazine derivatives, respectively. Purification via column chromatography and characterization by NMR and HRMS are standard .
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3/c17-16-6-1-13(11-19-16)12-20-7-9-21(10-8-20)15-4-2-14(18)3-5-15/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMUCHKVJQOEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-3-carbaldehyde and 4-fluorophenylpiperazine.
Formation of Intermediate: The 6-chloropyridine-3-carbaldehyde is reacted with a suitable reducing agent to form 6-chloropyridin-3-ylmethanol.
Coupling Reaction: The intermediate 6-chloropyridin-3-ylmethanol is then coupled with 4-fluorophenylpiperazine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C15H17ClFN3, with a molecular weight of approximately 285.77 g/mol. Its structure features a piperazine ring substituted with a chloropyridine and a fluorophenyl group, which contributes to its biological activity.
Pharmacological Applications
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Anticancer Activity :
- Research indicates that compounds similar to 1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of piperazine have shown potential as inhibitors of cell proliferation in cancer models, suggesting that this compound could be further explored for its anticancer properties .
-
Monoamine Oxidase Inhibition :
- The compound's structural analogs have been evaluated for their inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. Compounds designed with similar frameworks have demonstrated potent inhibition of MAO-B, indicating that this compound could also serve as a lead compound for developing MAO inhibitors .
-
Neuropharmacological Effects :
- The piperazine scaffold is well-known for its activity in modulating neurotransmitter systems. Compounds containing this structure have been investigated for their potential to act on serotonin and dopamine receptors, which are vital in treating psychiatric disorders such as depression and anxiety .
Synthesis and Drug Development
- Synthesis of Active Pharmaceutical Ingredients (APIs) :
-
Building Block for Complex Molecules :
- This compound serves as a versatile building block in medicinal chemistry, allowing for the introduction of various substituents to create new derivatives with enhanced biological activities. The ability to modify the piperazine core facilitates the exploration of structure-activity relationships (SAR), which is essential in drug discovery .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are conducted to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Analogues
Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-en-1-yl]piperazine):
- Structural Differences : Replaces the 6-chloropyridinylmethyl group with a bis(4-fluorophenyl)methyl moiety and a propenyl chain.
- Functional Impact : The bis(4-fluorophenyl) group enhances lipophilicity, aiding blood-brain barrier penetration, while the propenyl chain contributes to calcium channel antagonism .
- Metabolism : Oxidized to hydroxylated and N-dealkylated metabolites via cytochrome P450 enzymes, with sex-dependent kinetics in rats .
1-[(6-Chloropyridin-3-yl)methyl]-4-(2-pyridinyl)piperazine: Structural Differences: Substitutes the 4-fluorophenyl group with a 2-pyridinyl ring.
Neonicotinoid Dihydropiperazines: Structural Differences: Incorporate a rigid dihydropiperazine ring and cyanoimino group instead of a simple piperazine backbone. Functional Impact: Demonstrated insecticidal activity via nicotinic acetylcholine receptor modulation, with bioisosteric replacement of imidazolidine rings enhancing stability .
Pharmacological and Metabolic Insights
- Activity: The target compound’s 6-chloropyridinylmethyl group may confer affinity for nicotinic receptors (similar to neonicotinoids) or neurological targets (as in flunarizine). However, the absence of a propenyl chain (cf. flunarizine) likely limits calcium channel blocking effects .
- Metabolism: Piperazine derivatives often undergo N-dealkylation or hydroxylation. For example, flunarizine’s metabolism produces 4,4'-difluorobenzophenone, while neonicotinoids are metabolized via oxidative pathways .
Biological Activity
1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H17ClN2
- Molecular Weight : 260.77 g/mol
The presence of the chloropyridine and fluorophenyl groups suggests potential interactions with various biological targets, particularly in the central nervous system and other therapeutic areas.
This compound interacts with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Its structural features suggest it may act as a selective serotonin reuptake inhibitor (SSRI) or a dopamine receptor modulator, which are critical in treating mood disorders and other neuropsychiatric conditions.
In Vitro Studies
In vitro assays have demonstrated the compound's inhibitory effects on monoamine oxidase (MAO) enzymes, which are pivotal in neurotransmitter metabolism. For instance, a related compound with similar structural motifs showed potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating that modifications in the piperazine structure can influence enzyme selectivity and potency .
| Compound | IC50 (µM) | Target |
|---|---|---|
| T6 | 0.013 | MAO-B |
| T3 | 0.039 | MAO-B |
The selectivity indices for these compounds suggest that they could be promising candidates for further development in treating neurodegenerative disorders such as Alzheimer's disease.
Cytotoxicity Studies
Cytotoxicity assays using healthy fibroblast cell lines (L929) indicated that while some derivatives exhibited significant cytotoxic effects at higher concentrations, others like T6 were less toxic at similar doses. This suggests that structural modifications can enhance therapeutic profiles by reducing off-target effects .
| Compound | Cytotoxicity (IC50 µM) | Remarks |
|---|---|---|
| T3 | 27.05 | Significant cytotoxicity |
| T6 | >120.6 | Low cytotoxicity |
Neuropharmacological Effects
Research has highlighted the potential of piperazine derivatives in modulating neuropharmacological activities. For example, a study demonstrated that piperazine-based compounds could effectively reduce anxiety-like behaviors in animal models, suggesting their utility in treating anxiety disorders .
Antiproliferative Activity
Another area of investigation involves the antiproliferative properties of similar compounds against various cancer cell lines. The synthesized derivatives showed varying degrees of activity against breast, colon, and lung cancer cell lines, with some exhibiting significant antiproliferative effects attributed to mechanisms independent of dihydrofolate reductase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
